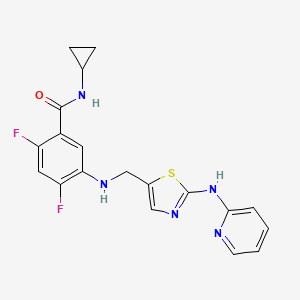

BMS-605541

Beschreibung

Eigenschaften

IUPAC Name |

N-cyclopropyl-2,4-difluoro-5-[[2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]methylamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2N5OS/c20-14-8-15(21)16(7-13(14)18(27)25-11-4-5-11)23-9-12-10-24-19(28-12)26-17-3-1-2-6-22-17/h1-3,6-8,10-11,23H,4-5,9H2,(H,25,27)(H,22,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPLTRAPYIXFAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=C(C=C2F)F)NCC3=CN=C(S3)NC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BMS-605541: A Technical Guide to its Mechanism of Action as a Potent VEGFR-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-605541 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase.[1][2] Developed by Bristol Myers Squibb, this aminothiazole-based compound has demonstrated significant anti-angiogenic and anti-tumor properties in preclinical studies. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its target engagement, impact on downstream signaling pathways, and its effects in cellular and in vivo models. The information is presented with clearly structured data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Targeting VEGFR-2

This compound exerts its biological effects through the direct inhibition of VEGFR-2, a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1][3] This process is critical for tumor growth and metastasis.

1.1. ATP-Competitive Inhibition:

This compound functions as an ATP-competitive inhibitor of VEGFR-2 kinase.[1][2] This means it binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the binding of ATP and subsequent autophosphorylation of the receptor. This blockade of phosphorylation is the initial and critical step in halting the downstream signaling cascade.

1.2. Potency and Selectivity:

This compound is a highly potent inhibitor of VEGFR-2. In vitro biochemical assays have demonstrated its significant inhibitory activity. Furthermore, it exhibits a favorable selectivity profile, showing a much higher affinity for VEGFR-2 compared to other related kinases.

| Target | Inhibitory Activity | Metric | Reference |

| VEGFR-2 | 23 nM | IC50 | [1] |

| VEGFR-2 | 49 nM | Ki | [2][3] |

| VEGFR-1 | >10-fold less potent than VEGFR-2 | Selectivity | [1] |

| PDGFR-β | 200 nM | IC50 | [3] |

| Flk-1 (murine VEGFR-2) | 40 nM | IC50 | [3] |

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.

Downstream Signaling Pathways Modulated by this compound

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers the dimerization and autophosphorylation of the receptor, initiating a cascade of intracellular signaling events that promote endothelial cell proliferation, survival, migration, and permeability. By inhibiting VEGFR-2 phosphorylation, this compound effectively blocks these critical downstream pathways.

2.1. Inhibition of the PLCγ-PKC-MAPK Pathway:

Upon activation, VEGFR-2 recruits and phosphorylates Phospholipase C gamma (PLCγ). This leads to the activation of Protein Kinase C (PKC) and the subsequent stimulation of the Raf-MEK-ERK (MAPK) cascade. This pathway is a primary driver of endothelial cell proliferation. By preventing the initial phosphorylation of VEGFR-2, this compound effectively shuts down this pro-proliferative signal.

2.2. Blockade of the PI3K-Akt Pathway:

VEGFR-2 activation also leads to the recruitment and activation of Phosphatidylinositol 3-kinase (PI3K), which in turn activates the serine/threonine kinase Akt. The PI3K-Akt pathway is a critical mediator of endothelial cell survival and protects against apoptosis. Inhibition of VEGFR-2 by this compound abrogates this survival signal, potentially leading to apoptosis in endothelial cells within the tumor microenvironment.

Preclinical Efficacy

The anti-angiogenic mechanism of this compound translates into potent anti-tumor activity in preclinical models.

3.1. In Vitro Inhibition of Endothelial Cell Proliferation:

This compound has been shown to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) stimulated by VEGF, with an IC50 value of 25 nM.[3] This demonstrates its direct anti-angiogenic effect at a cellular level.

3.2. In Vivo Anti-Tumor Activity:

Oral administration of this compound has demonstrated robust anti-tumor efficacy in human tumor xenograft models.[1][2] Studies in athymic nude mice bearing established human lung (L2987) and colon (HCT-116) carcinoma xenografts showed significant tumor growth inhibition.[3]

| Xenograft Model | Dosing Regimen | Outcome | Reference |

| L2987 (Human Lung Carcinoma) | 12.5-180 mg/kg, p.o., daily or twice daily for 14 days | Anti-tumor activity | [3] |

| HCT-116 (Human Colon Carcinoma) | 12.5-180 mg/kg, p.o., daily or twice daily for 14 days | Anti-tumor activity | [3] |

3.3. Pharmacokinetics:

This compound exhibits favorable pharmacokinetic properties in multiple species, supporting its oral administration.[2][3]

| Species | Oral Bioavailability (%) | Reference |

| Mice | 100 | [3] |

| Monkeys | 52 | [3] |

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in the evaluation of this compound.

4.1. VEGFR-2 Kinase Inhibition Assay (General Protocol):

This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of VEGFR-2.

-

Reagents: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., a synthetic peptide), ATP, and the test compound (this compound).

-

Procedure:

-

The VEGFR-2 enzyme is incubated with varying concentrations of this compound in a buffer solution.

-

The kinase reaction is initiated by the addition of the substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP) or antibody-based detection (e.g., ELISA, TR-FRET).

-

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

4.2. VEGF-Induced HUVEC Proliferation Assay (General Protocol):

This cellular assay assesses the ability of a compound to inhibit the proliferative effect of VEGF on endothelial cells.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.

-

Procedure:

-

HUVECs are seeded into multi-well plates and allowed to attach.

-

The cells are then serum-starved to synchronize them and reduce basal proliferation.

-

Cells are treated with varying concentrations of this compound in the presence of a constant, proliferation-inducing concentration of VEGF.

-

The cells are incubated for a period of 48-72 hours.

-

Cell proliferation is quantified using methods such as MTT assay, BrdU incorporation, or direct cell counting.

-

-

Data Analysis: The percentage of inhibition of VEGF-induced proliferation is calculated for each concentration of this compound, and the IC50 value is determined.

4.3. Human Tumor Xenograft Efficacy Studies (General Protocol):

These in vivo studies evaluate the anti-tumor efficacy of a compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.

-

Tumor Implantation: Human cancer cell lines (e.g., HCT-116 or L2987) are injected subcutaneously into the flank of the mice.

-

Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. This compound is administered orally at various doses and schedules. The control group receives a vehicle solution.

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

-

Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined maximum size. The tumors are then excised and may be used for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. This can be expressed as tumor growth inhibition (TGI) or tumor regression.

Conclusion and Future Perspectives

This compound is a well-characterized, potent, and selective inhibitor of VEGFR-2 with demonstrated anti-angiogenic and anti-tumor properties in preclinical models. Its mechanism of action, centered on the competitive inhibition of ATP binding to VEGFR-2, leads to the effective blockade of key downstream signaling pathways essential for endothelial cell proliferation and survival. While the compound showed a promising preclinical profile, searches for its progression into clinical trials have been unsuccessful, suggesting that its clinical development may have been discontinued. Nevertheless, the data and methodologies associated with the study of this compound provide a valuable reference for researchers in the field of anti-angiogenic cancer therapy and for the development of novel VEGFR-2 inhibitors.

References

- 1. Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (this compound), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. fiercebiotech.com [fiercebiotech.com]

The Potent and Selective VEGFR-2 Inhibitor: A Technical Guide to BMS-605541

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-605541 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase.[1][2] Developed by Bristol Myers Squibb, this small molecule inhibitor has demonstrated significant anti-angiogenic and anti-tumor properties in preclinical studies.[1][3] This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity.

Core Target and Mechanism of Action

The primary molecular target of this compound is the VEGFR-2, also known as Kinase Insert Domain Receptor (KDR).[1][4] VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.

This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of VEGFR-2.[2] This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling events that are critical for angiogenesis.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been quantified through various in vitro assays. The following table summarizes the key quantitative data for this compound.

| Target/Assay | Metric | Value (nM) | Reference |

| VEGFR-2 Kinase | IC50 | 23 | [2][4] |

| VEGFR-2 Kinase | Ki | 49 | [4] |

| Flk-1 (VEGFR-2) | IC50 | 40 | [4] |

| VEGFR-1 | IC50 | 400 | [4] |

| PDGFR-β | IC50 | 200 | [4] |

| HUVEC Growth (VEGF-stimulated) | IC50 | 25 | [4] |

Signaling Pathway

This compound targets the initial step in the VEGFR-2 signaling cascade. The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by this compound.

Caption: VEGFR-2 signaling pathway and inhibition by this compound.

Experimental Protocols

VEGFR-2 Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting VEGFR-2 kinase activity.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human VEGFR-2 kinase domain and a suitable substrate (e.g., a poly(Glu, Tyr) peptide) are prepared in a kinase reaction buffer.

-

Compound Dilution: this compound is serially diluted in DMSO to generate a range of concentrations.

-

Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the VEGFR-2 enzyme, substrate, and varying concentrations of this compound. The reaction is typically incubated at 30°C for a specified period (e.g., 60 minutes).

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as a radiometric assay measuring the incorporation of 32P-ATP or a luminescence-based assay like the Kinase-Glo™ assay, which measures the amount of ATP remaining in the well after the kinase reaction.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

References

In-Depth Technical Guide: The Discovery and Synthesis of BMS-605541, a Potent VEGFR-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of BMS-605541 (N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide), a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). All quantitative data, experimental methodologies, and relevant biological pathways are detailed herein to support ongoing research and development in the field of angiogenesis inhibitors.

Introduction: Targeting Angiogenesis in Oncology

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR-2, is a primary driver of tumor-associated angiogenesis. Consequently, inhibiting the VEGFR-2 tyrosine kinase has become a validated and successful strategy in oncology drug development. This compound emerged from a discovery program aimed at identifying selective, orally bioavailable small molecule inhibitors of VEGFR-2 kinase activity.

Discovery of this compound

The discovery of this compound was guided by a structure-activity relationship (SAR) campaign centered on a substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide scaffold. The program sought to optimize potency for VEGFR-2 while maintaining selectivity against other kinases and ensuring favorable pharmacokinetic properties.

Lead Identification and Optimization

The initial lead compounds possessed the core aminothiazole-benzamide structure. Systematic modifications of this scaffold led to the identification of key structural features that enhance VEGFR-2 inhibition. The optimization process culminated in the selection of this compound, which demonstrated a superior profile, including high potency, excellent kinase selectivity, and robust in vivo efficacy in preclinical tumor models.[1]

The logical workflow for the discovery and evaluation process is outlined below.

Mechanism of Action: Inhibition of the VEGFR-2 Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[1] By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation of the receptor, which is a critical step for the activation of downstream signaling cascades. This blockade effectively abrogates VEGF-mediated endothelial cell proliferation, migration, and survival, ultimately leading to an anti-angiogenic effect.

The key signaling pathways downstream of VEGFR-2 that are inhibited by this compound are depicted below.

Quantitative Biological Data

This compound exhibits high potency against VEGFR-2 and selectivity over other kinases. Its favorable pharmacokinetic profile allows for oral administration and sustained exposure in preclinical models.

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | IC50 / Ki (nM) | Reference |

| VEGFR-2 | Kinase Assay | 23 (IC50) | [2] |

| VEGFR-2 | Kinase Assay | 49 ± 9 (Ki) | [1] |

| VEGFR-1 | Kinase Assay | >10-fold selective vs. VEGFR-2 | [2] |

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Dosing Route | Clearance (CL) | Volume of Distribution (Vss) | Half-life (t1/2) | Oral Bioavailability (F%) | Reference |

| Rat | IV / PO | Data not available | Data not available | Data not available | Favorable | [1] |

| Dog | IV / PO | Data not available | Data not available | Data not available | Favorable | [1] |

| Monkey | IV / PO | Data not available | Data not available | Data not available | Favorable | [1] |

Note: The primary publication describes favorable pharmacokinetic properties in multiple species, supporting oral efficacy, but does not provide specific numerical values in its abstract or readily available text.[1]

Table 3: In Vivo Antitumor Efficacy

| Tumor Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Human Lung Carcinoma | (e.g., NCI-H358) | Oral | Robust Efficacy | [1] |

| Human Colon Carcinoma | (e.g., Colo205) | Oral | Robust Efficacy | [1] |

Note: The primary publication confirms robust in vivo efficacy in these xenograft models but does not specify the exact percentage of tumor growth inhibition in the abstract.[1]

Synthesis of this compound

The synthesis of this compound involves a multi-step sequence. The key steps include the formation of the aminothiazole core, followed by coupling with the substituted benzamide fragment. A representative synthetic scheme is outlined below.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections provide methodologies for the key assays used in the characterization of this compound.

General Synthesis Protocol for N-cyclopropyl-2,4-difluoro-5-(((2-(pyridin-2-ylamino)thiazol-5-yl)methyl)amino)benzamide (this compound)

This protocol is a representative procedure based on the synthesis of analogous compounds, as the specific experimental details from the primary publication's supplementary information were not publicly available.

Step 1: Synthesis of 2-(Pyridin-2-ylamino)thiazole-5-carbaldehyde. To a solution of 2-aminopyridine and thiourea in ethanol, 1,3-dichloroacetone is added, and the mixture is refluxed. The resulting aminothiazole intermediate is then subjected to a Vilsmeier-Haack formylation using phosphoryl chloride and dimethylformamide to yield the aldehyde.

Step 2: Synthesis of 5-amino-N-cyclopropyl-2,4-difluorobenzamide. Starting from 2,4-difluoro-5-nitrobenzoic acid, the acid is converted to its acid chloride using thionyl chloride. The acid chloride is then reacted with cyclopropylamine to form the corresponding amide. The nitro group is subsequently reduced to an amine using a standard reducing agent such as iron powder in acetic acid or catalytic hydrogenation.

Step 3: Reductive Amination to Yield this compound. A solution of 2-(pyridin-2-ylamino)thiazole-5-carbaldehyde and 5-amino-N-cyclopropyl-2,4-difluorobenzamide in a suitable solvent like dichloromethane or dichloroethane is treated with a reducing agent such as sodium triacetoxyborohydride. The reaction is stirred at room temperature until completion. The crude product is then purified by column chromatography on silica gel to afford this compound as a solid.

VEGFR-2 Kinase Assay

The inhibitory activity of this compound against the VEGFR-2 kinase is determined using a biochemical assay.

-

Reagents and Materials: Recombinant human VEGFR-2 kinase domain, poly(Glu, Tyr) 4:1 peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), 96-well plates, and a detection reagent (e.g., ADP-Glo™ or similar).

-

Procedure: a. The VEGFR-2 enzyme is incubated with varying concentrations of this compound (typically in DMSO, with final concentration ≤1%) in the assay buffer for a short pre-incubation period (e.g., 15-30 minutes) at room temperature. b. The kinase reaction is initiated by adding a mixture of the poly(Glu, Tyr) substrate and ATP. c. The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent. e. Data are normalized to control wells (enzyme with no inhibitor) and blank wells (no enzyme). f. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This cell-based assay assesses the ability of this compound to inhibit VEGF-stimulated endothelial cell growth.

-

Reagents and Materials: HUVECs, endothelial cell growth medium (EGM), fetal bovine serum (FBS), recombinant human VEGF, 96-well cell culture plates, and a cell proliferation detection reagent (e.g., BrdU or MTS/XTT-based).

-

Procedure: a. HUVECs are seeded into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) in a low-serum medium and allowed to attach overnight.[3][4] b. The medium is replaced with a low-serum medium containing varying concentrations of this compound. Cells are pre-incubated with the compound for 1-2 hours. c. Cells are then stimulated with a pre-determined concentration of VEGF (e.g., 10-50 ng/mL). Control wells include cells with no VEGF and cells with VEGF but no inhibitor. d. The plates are incubated for 48-72 hours at 37°C in a humidified CO2 incubator. e. Cell proliferation is quantified using a colorimetric or fluorescence-based method (e.g., BrdU incorporation or MTS assay) according to the manufacturer's instructions. f. IC50 values are determined by analyzing the dose-dependent inhibition of VEGF-stimulated proliferation.

Conclusion

This compound is a potent and selective aminothiazole-based inhibitor of VEGFR-2 with demonstrated oral activity and robust antitumor efficacy in preclinical models. Its discovery highlights a successful lead optimization campaign, and its mechanism of action is well-defined within the context of anti-angiogenic therapy. The synthetic route is accessible, and the standard in vitro and cellular assays provide a clear framework for evaluating its biological activity. This document serves as a foundational guide for researchers working on the development of VEGFR-2 inhibitors and related anti-angiogenic agents.

References

- 1. Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (this compound), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

BMS-605541: A Technical Whitepaper on a Potent VEGFR-2 Inhibitor

CAS Number: 639858-32-5

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-605541 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. Developed by Bristol Myers Squibb, this compound has demonstrated significant anti-angiogenic and anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and preclinical data. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are also presented to support further research and development efforts.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, invasion, and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of this process. Inhibition of the VEGF/VEGFR-2 signaling pathway is a clinically validated strategy in oncology. This compound, a substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide, emerged from a discovery program aimed at identifying potent and selective small molecule inhibitors of VEGFR-2.

Chemical and Physical Properties

This compound is a white solid with the following properties:

| Property | Value |

| CAS Number | 639858-32-5 |

| Molecular Formula | C₁₉H₁₇F₂N₅OS |

| Molecular Weight | 401.43 g/mol |

| IUPAC Name | N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide |

| Solubility | Soluble to 100 mM in DMSO |

| Storage | Store at -20°C |

Mechanism of Action and Biological Activity

This compound functions as a potent, ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase. By binding to the ATP-binding site of the VEGFR-2 kinase domain, it blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibition of VEGFR-2 signaling leads to the suppression of endothelial cell proliferation, migration, and survival, ultimately resulting in the inhibition of angiogenesis.

In Vitro Kinase and Cellular Activity

The inhibitory activity of this compound against VEGFR-2 and other kinases, as well as its effect on endothelial cell proliferation, has been characterized.

| Assay | Target/Cell Line | Result |

| VEGFR-2 Kinase Assay | Recombinant VEGFR-2 | IC₅₀ = 23 nM; Kᵢ = 49 ± 9 nM |

| VEGFR-1 Kinase Assay | Recombinant VEGFR-1 | >10-fold selectivity for VEGFR-2 over VEGFR-1 |

| PDGFRβ Kinase Assay | Recombinant PDGFRβ | - |

| HUVEC Proliferation Assay | Human Umbilical Vein Endothelial Cells | Inhibition of VEGF-induced proliferation |

Note: Specific quantitative data for PDGFRβ inhibition and HUVEC proliferation were not available in the reviewed literature.

Preclinical Pharmacokinetics and In Vivo Efficacy

This compound has demonstrated favorable pharmacokinetic properties and robust anti-tumor efficacy in preclinical xenograft models. The compound is orally bioavailable in rodents.

While the primary literature from Borzilleri et al. (2006) reports favorable pharmacokinetic profiles in multiple species and robust in vivo efficacy in human lung and colon carcinoma xenograft models, specific quantitative data tables for parameters such as Cmax, Tmax, bioavailability, and percentage of tumor growth inhibition were not accessible in the conducted research.[1]

Signaling Pathway

This compound exerts its anti-angiogenic effects by inhibiting the VEGFR-2 signaling cascade. The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways that promote angiogenesis.

Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound.

In Vitro VEGFR-2 Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against VEGFR-2 kinase.

Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.

Methodology:

-

Reagents: Recombinant human VEGFR-2 kinase domain, poly(Glu,Tyr) 4:1 substrate, ATP, Kinase-Glo® Luminescent Kinase Assay kit, and assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Procedure: a. Add 5 µL of serially diluted this compound in 10% DMSO to the wells of a 96-well plate. b. Add 20 µL of a solution containing VEGFR-2 kinase and substrate in assay buffer to each well. c. Pre-incubate for 10 minutes at room temperature. d. Initiate the kinase reaction by adding 25 µL of ATP in assay buffer. e. Incubate for 60 minutes at 30°C. f. Stop the reaction and measure kinase activity by adding 50 µL of Kinase-Glo® reagent. g. Incubate for 10 minutes at room temperature and measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to DMSO controls and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

HUVEC Proliferation Assay

This protocol details a method to assess the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs).

Methodology:

-

Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium (EGM-2) at 37°C in a 5% CO₂ incubator.

-

Procedure: a. Seed 2 x 10³ HUVECs per well in a 96-well gelatin-coated plate and allow them to attach overnight. b. Starve the cells for 4-6 hours in a basal medium (EBM-2) containing 0.5% FBS. c. Treat the cells with serial dilutions of this compound for 30 minutes. d. Stimulate the cells with 20 ng/mL VEGF-A. e. Incubate for 72 hours at 37°C. f. Assess cell proliferation using a suitable method, such as the addition of a resazurin-based reagent (e.g., CellTiter-Blue®) or by quantifying DNA content (e.g., CyQUANT® assay). g. Measure fluorescence or absorbance according to the manufacturer's instructions.

-

Data Analysis: Determine the effect of this compound on VEGF-A-stimulated HUVEC proliferation and calculate the IC₅₀ value.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a human tumor xenograft model.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice).

-

Tumor Implantation: a. Harvest human cancer cells (e.g., NCI-H460 lung carcinoma or HT-29 colon carcinoma) from culture. b. Subcutaneously inject 5 x 10⁶ cells in a mixture of media and Matrigel into the flank of each mouse.

-

Treatment: a. Monitor tumor growth until tumors reach a mean volume of approximately 100-150 mm³. b. Randomize mice into vehicle control and treatment groups. c. Administer this compound orally, once daily, at specified dose levels. d. Measure tumor volumes with calipers every 2-3 days and monitor body weight as an indicator of toxicity.

-

Endpoint and Analysis: a. Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. b. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis). c. Calculate tumor growth inhibition (TGI) and assess the statistical significance of the anti-tumor effect.

Development Status and Future Directions

This compound has been characterized in preclinical studies.[1] As of the date of this document, there is no publicly available information regarding the initiation of clinical trials for this compound. The potent and selective profile of this compound, along with its oral bioavailability and in vivo efficacy, suggests its potential as an anti-angiogenic agent for the treatment of solid tumors. Further investigation would be required to determine its clinical utility.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of VEGFR-2 with demonstrated preclinical anti-tumor activity. Its mechanism of action, targeting a key pathway in tumor angiogenesis, makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. The information and protocols provided in this guide are intended to facilitate future studies aimed at further elucidating the therapeutic potential of this compound and other VEGFR-2 inhibitors.

References

In-Depth Technical Guide: BMS-605541

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Full Chemical Name: N-cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide[1]

BMS-605541 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Its development as a targeted therapeutic agent has provided researchers with a valuable tool to investigate the roles of VEGFR-2 signaling in normal and pathological processes, particularly in oncology.

| Identifier | Value | Source |

| Full Chemical Name | N-cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide | [1] |

| CAS Number | 639858-32-5 | [1][2][3][4] |

| Molecular Formula | C19H17F2N5OS | [1][2][4] |

| Molecular Weight | 401.44 g/mol | [1][4] |

Quantitative Analysis of Kinase Inhibition

This compound demonstrates high affinity and selectivity for VEGFR-2. The following table summarizes its inhibitory activity against various kinases, providing a quantitative perspective on its specificity.

| Target Kinase | Assay Type | IC50 (nM) | Ki (nM) |

| VEGFR-2 | Cell-free | 23 | 49 |

| VEGFR-1 | Cell-free | >10-fold selective vs. VEGFR-2 | - |

| Other Kinases | Not Specified | Potent | - |

IC50: The half maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Ki: The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme.

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase. By binding to the ATP-binding pocket of the VEGFR-2 catalytic domain, it prevents the phosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. This inhibition ultimately leads to the suppression of endothelial cell proliferation, migration, and survival, which are critical processes for angiogenesis.

Experimental Protocols

In Vitro Kinase Assays

Objective: To determine the in vitro potency and selectivity of this compound against various protein kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human kinase domains are expressed and purified. A generic peptide substrate, such as poly(Glu, Tyr) 4:1, is used for tyrosine kinases.

-

Assay Reaction: The kinase reaction is typically performed in a 96-well plate format. Each well contains the kinase, the peptide substrate, ATP (at a concentration close to its Km), and varying concentrations of this compound (or vehicle control).

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. A common method is the ELISA-based detection using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Data Analysis: The signal is read using a plate reader. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a preclinical cancer model.

Methodology:

-

Cell Culture and Implantation: Human tumor cell lines (e.g., human colon carcinoma HCT-116 or non-small cell lung cancer Calu-6) are cultured under standard conditions. A specific number of cells (e.g., 1 x 10^6 to 10 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and implanted subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The tumor-bearing mice are then randomly assigned to treatment and control groups.

-

Drug Administration: this compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at various doses (e.g., 25, 50, 100 mg/kg) on a specified schedule (e.g., once or twice daily). The control group receives the vehicle alone.

-

Tumor Measurement: Tumor volume is measured at regular intervals (e.g., every 2-3 days) using calipers. The volume is calculated using the formula: (length x width²)/2.

-

Efficacy Endpoints: The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Other endpoints may include tumor growth delay and survival analysis.

-

Data Analysis: Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed anti-tumor effects.

References

BMS-605541: A Technical Guide to a Potent VEGFR-2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-605541 is a potent and selective, orally bioavailable antagonist of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. By competitively inhibiting ATP binding to the kinase domain of VEGFR-2, this compound effectively abrogates downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. This targeted mechanism translates to significant anti-tumor activity, as demonstrated in preclinical models of human lung and colon cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its potency and selectivity, detailed experimental protocols for its evaluation, and visualizations of its targeted signaling pathway and experimental workflows.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1] Tumors require a dedicated blood supply to grow beyond a few millimeters, making the inhibition of angiogenesis a key therapeutic strategy in oncology. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR-2, is a central regulator of this process.[1]

This compound, with the chemical name N-cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide, is a small molecule inhibitor that has demonstrated high affinity and selectivity for VEGFR-2.[2] Its favorable pharmacokinetic profile and robust in vivo efficacy position it as a significant tool for cancer research and a potential candidate for further therapeutic development.[1]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase domain. The binding of VEGF to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways. This compound binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues. This blockade of autophosphorylation inhibits the activation of downstream signaling molecules, thereby suppressing the pro-angiogenic effects of VEGF.

Figure 1: Mechanism of Action of this compound on the VEGFR-2 Signaling Pathway.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| VEGFR-2 (KDR) | Kinase Assay | 23 | 49 | [1] |

| Flk-1 | Kinase Assay | 40 | - | [1] |

| VEGFR-1 (Flt-1) | Kinase Assay | 400 | - | [1] |

| PDGFR-β | Kinase Assay | 200 | - | [1] |

| HUVEC proliferation (VEGF-induced) | Cell-based Assay | 25 | - | [1] |

Table 2: Preclinical Pharmacokinetic Profile of this compound

| Species | Oral Bioavailability (%) | Key Characteristics | Reference |

| Mouse | 100 | Favorable half-life, low systemic clearance, moderate steady-state volume of distribution. | [1] |

| Monkey | 52 | Favorable half-life, low systemic clearance, moderate steady-state volume of distribution. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound. These protocols are based on established methods and information available from preclinical studies of this compound.

VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of this compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

This compound

-

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

-

96-well white plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.

-

In a 96-well plate, add the assay buffer, the VEGFR-2 enzyme, and the peptide substrate.

-

Add the diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a solution of ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Figure 2: Experimental workflow for the VEGFR-2 Kinase Inhibition Assay.

HUVEC Proliferation Assay

This cell-based assay assesses the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) stimulated by VEGF.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (e.g., EGM-2)

-

Fetal Bovine Serum (FBS)

-

Recombinant human VEGF

-

This compound

-

Cell proliferation detection reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

96-well cell culture plates, gelatin-coated

Procedure:

-

Seed HUVECs into gelatin-coated 96-well plates at a predetermined density (e.g., 5,000 cells/well) in complete growth medium and allow them to adhere overnight.

-

The following day, starve the cells by replacing the medium with a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.

-

Prepare serial dilutions of this compound in the low-serum medium.

-

Treat the cells with the diluted this compound or vehicle, followed by stimulation with a final concentration of VEGF (e.g., 10-50 ng/mL). Include control wells with no VEGF and no inhibitor.

-

Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Assess cell proliferation using a suitable reagent according to the manufacturer's protocol. For an MTT assay, this involves adding the MTT reagent, incubating, solubilizing the formazan crystals, and measuring the absorbance at a specific wavelength.

-

Calculate the percentage of inhibition of proliferation relative to the VEGF-stimulated control and determine the IC50 value.

In Vivo Tumor Xenograft Study

This in vivo assay evaluates the anti-tumor efficacy of this compound in an animal model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Human tumor cell lines (e.g., L2987 human lung carcinoma or HCT-116 human colon carcinoma)[1]

-

Matrigel (optional, to aid tumor formation)

-

This compound

-

Vehicle for oral administration (e.g., a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a common formulation for similar compounds)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant a suspension of tumor cells (e.g., 1 x 10^7 cells) in sterile PBS, with or without Matrigel, into the flank of the mice.[1]

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally at various dose levels (e.g., 12.5-180 mg/kg) once or twice daily.[1] The control group receives the vehicle alone.

-

Measure tumor dimensions with calipers twice weekly and calculate the tumor volume (Volume = (length x width²)/2).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue treatment for a specified period (e.g., 14 days).[1]

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Logical Relationship of this compound's Therapeutic Effect

The anti-tumor activity of this compound is a direct consequence of its specific molecular mechanism. The following diagram illustrates the logical flow from target engagement to the observed therapeutic outcome.

Figure 3: Logical relationship from this compound's mechanism to its anti-tumor effect.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of VEGFR-2 with demonstrated anti-angiogenic and anti-tumor properties in preclinical models. Its oral bioavailability and favorable pharmacokinetic profile make it a valuable research tool for studying the role of VEGFR-2 in cancer and other angiogenesis-dependent diseases. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working in the field of drug discovery and development. Further investigation into the broader kinase selectivity profile and detailed pharmacokinetic parameters in various species will continue to refine the understanding of this promising VEGFR-2 antagonist.

References

BMS-605541: A Technical Guide to its Role in Angiogenesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor-2 (VEGFR-2), is a key driver of angiogenesis. BMS-605541 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of VEGFR-2 kinase activity. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, inhibitory activity, and preclinical efficacy in the context of angiogenesis inhibition. The document includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows to support further research and development efforts in oncology.

Mechanism of Action

This compound is a substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide that functions as a potent and selective inhibitor of VEGFR-2.[1] Enzyme kinetics studies have confirmed that this compound is competitive with ATP, indicating that it binds to the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing the transfer of phosphate from ATP to tyrosine residues on the receptor.[1] This inhibition blocks the downstream signaling cascade that is normally initiated by the binding of VEGF to its receptor, leading to the suppression of endothelial cell proliferation, migration, and survival, all of which are crucial steps in angiogenesis.[2]

Quantitative Inhibitory Activity

This compound demonstrates high potency and selectivity for VEGFR-2 over other related kinases. The following table summarizes the key quantitative data regarding its inhibitory activity.

| Target | Parameter | Value | Reference |

| VEGFR-2 | IC50 | 23 nM | [2][3][4][5][6] |

| VEGFR-2 | Ki | 49 nM | [2][4][5][6][7] |

| Flk-1 (murine VEGFR-2) | IC50 | 40 nM | [2][4][5][6] |

| VEGFR-1 | IC50 | 400 nM | [2][4][5][6] |

| PDGFR-β | IC50 | 200 nM | [2][4][5][6] |

| HUVEC Growth (VEGF-induced) | IC50 | 25 nM | [2][4][5] |

Signaling Pathway Inhibition

This compound exerts its anti-angiogenic effects by directly inhibiting the VEGFR-2 signaling pathway. The binding of VEGF to VEGFR-2 on endothelial cells leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways that promote angiogenesis. This compound, by blocking the initial autophosphorylation step, effectively shuts down this entire cascade.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

VEGFR-2 Kinase Assay

This assay is designed to measure the enzymatic activity of VEGFR-2 and the inhibitory potential of compounds like this compound.

-

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly (Glu, Tyr) 4:1 as a generic tyrosine kinase substrate

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well microplates

-

Detection reagent (e.g., Kinase-Glo™ which measures ATP consumption)

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, VEGFR-2 enzyme, and the substrate in each well of a 96-well plate.

-

Add serial dilutions of this compound (or control vehicle, DMSO) to the wells.

-

Initiate the kinase reaction by adding a predetermined concentration of ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using a luminescent readout system with a reagent like Kinase-Glo™.

-

The inhibitory activity is calculated as the percentage of kinase activity relative to the vehicle control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

-

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This cell-based assay assesses the effect of this compound on the proliferation of endothelial cells stimulated by VEGF.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (e.g., EGM-2)

-

Basal medium (e.g., EBM-2) with reduced serum

-

Recombinant human VEGF-A

-

This compound dissolved in DMSO

-

96-well cell culture plates

-

Cell proliferation detection reagent (e.g., MTT, AlamarBlue, or CCK-8)

-

-

Procedure:

-

Seed HUVECs into 96-well plates at a density of approximately 5,000 cells per well in full growth medium and allow them to adhere overnight.

-

Starve the cells for 4-6 hours by replacing the growth medium with a basal medium containing a low percentage of serum.

-

Treat the cells with serial dilutions of this compound or vehicle control (DMSO).

-

After a short pre-incubation with the inhibitor (e.g., 1 hour), stimulate the cells with a pro-angiogenic concentration of VEGF (e.g., 20 ng/mL).

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add the cell proliferation reagent (e.g., MTT) and incubate for an additional 3-4 hours.

-

If using MTT, solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control and determine the IC50 value.[2][3][7]

-

In Vivo Tumor Xenograft Model

This in vivo model evaluates the anti-tumor and anti-angiogenic efficacy of this compound in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human tumor cell lines (e.g., L2987 human lung carcinoma or HCT-116 human colon carcinoma)

-

This compound formulated for oral administration

-

Vehicle control for oral administration

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously implant a suspension of human tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally (p.o.) at various doses (e.g., 12.5-180 mg/kg) once or twice daily for a specified duration (e.g., 14 days).[2][4] The control group receives the vehicle.

-

Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density using CD31 staining).

-

The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

-

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical workflow for evaluating a VEGFR-2 inhibitor like this compound.

Preclinical Efficacy and Pharmacokinetics

This compound has demonstrated robust anti-tumor activity in preclinical models. In human lung (L2987) and colon (HCT-116) carcinoma xenograft models, oral administration of this compound resulted in significant tumor growth inhibition.[2][4] The compound exhibits a favorable pharmacokinetic profile in multiple species, including rodents and monkeys, with good oral bioavailability.[1][2] Specifically, it has been reported to have 100% oral bioavailability in mice and 52% in monkeys.[2] This favorable profile supports its development as an orally administered anti-cancer agent.

Conclusion

This compound is a potent and selective small molecule inhibitor of VEGFR-2, a key regulator of angiogenesis. Its mechanism of action as an ATP-competitive inhibitor translates to effective inhibition of endothelial cell proliferation and robust anti-tumor efficacy in preclinical models of human cancer. The compound's favorable pharmacokinetic properties, particularly its high oral bioavailability, make it a promising candidate for further development as a targeted therapy for the treatment of solid tumors where angiogenesis plays a critical role. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on anti-angiogenic therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. VEGF stimulated the angiogenesis by promoting the mitochondrial functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endothelial cell proliferation assay in vitro [bio-protocol.org]

- 4. In-vivo monitoring of angiogenesis-inhibitory treatment effects by contrast-enhanced dynamic CT in a xenograft tumor model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of Lymphangiogenesis and Angiogenesis in Breast Tumor Xenografts and Lymph Nodes by a Peptide Derived from Transmembrane Protein 45A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New potency assays for anti-VEGF antibodies [mpl.loesungsfabrik.de]

BMS-605541: A Technical Guide to its Structure-Activity Relationship and Mechanism of Action as a VEGFR-2 Inhibitor

Disclaimer: Despite a comprehensive search, the full text of the primary publication detailing the quantitative structure-activity relationship (SAR) of BMS-605541 and its analogs, "Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (this compound), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2" by Borzilleri et al., was not accessible. Therefore, a detailed quantitative SAR table as initially requested cannot be provided. This guide will instead focus on the known properties of this compound, a qualitative discussion of the structure-activity relationships of the broader class of aminothiazole-based kinase inhibitors, detailed experimental protocols for relevant assays, and visualizations of its mechanism of action.

Introduction to this compound

This compound is a potent and selective, orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3] Developed by Bristol-Myers Squibb, it has demonstrated significant anti-tumor properties in preclinical models of human lung and colon cancer.[1] The compound, with the chemical formula C19H17F2N5OS and a molecular weight of 401.43, is an ATP-competitive inhibitor of VEGFR-2 with a reported IC50 of 23 nM and a Ki of 49 nM.[1][4] It exhibits over 10-fold selectivity for VEGFR-2 over VEGFR-1.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-angiogenic effects by inhibiting the tyrosine kinase activity of VEGFR-2. In normal physiology, the binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability—all critical processes for the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen.

By competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, this compound blocks the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascades and suppressing tumor-associated angiogenesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Author Guidelines [researcher-resources.acs.org]

- 3. Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small molecule inhibitors of KDR (VEGFR-2) kinase: an overview of structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to BMS-605541 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-605541 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. By targeting VEGFR-2, this compound disrupts the signaling cascade responsible for the proliferation, survival, and migration of endothelial cells, thereby inhibiting the formation of new blood vessels essential for tumor growth and metastasis. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental methodologies. The information is intended to support researchers and drug development professionals in evaluating and potentially utilizing this compound in cancer research.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in solid tumor development, providing tumors with the necessary nutrients and oxygen for growth and a route for metastatic dissemination.[1] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a central regulator of this process, with VEGFR-2 (also known as KDR or Flk-1) being its primary signal-transducing receptor on endothelial cells.[1][2] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways, which ultimately promote endothelial cell proliferation, survival, migration, and vascular permeability.[2][3]

Given its crucial role in tumor angiogenesis, VEGFR-2 has become a major target for anti-cancer drug development.[4] this compound was developed by Bristol-Myers Squibb as a potent and selective small molecule inhibitor of VEGFR-2 kinase activity.[5] Its ability to be administered orally enhances its potential as a therapeutic agent.[5] This guide summarizes the key technical data and methodologies associated with the preclinical investigation of this compound.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[5] By binding to the ATP-binding pocket of the VEGFR-2 kinase domain, it prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor, thereby blocking its activation and subsequent downstream signaling.

Signaling Pathway

The inhibition of VEGFR-2 by this compound effectively blocks the pro-angiogenic signals mediated by VEGF. The diagram below illustrates the VEGFR-2 signaling pathway and the point of intervention by this compound.

Quantitative Data

In Vitro Kinase and Cell-Based Activity

This compound demonstrates high potency and selectivity for VEGFR-2 in various in vitro assays. The following table summarizes the key inhibitory concentrations.

| Target/Cell Line | Assay Type | IC50 / Ki | Reference |

| VEGFR-2 | Kinase Assay | IC50: 23 nM | [5] |

| VEGFR-2 | Kinase Assay | Ki: 49 nM | [6] |

| Flk-1 (murine VEGFR-2) | Kinase Assay | IC50: 40 nM | [1][7] |

| VEGFR-1 | Kinase Assay | IC50: 400 nM | [1][7] |

| PDGFR-β | Kinase Assay | IC50: 200 nM | [1][7] |

| HUVEC | Cell Growth (VEGF-stimulated) | IC50: 25 nM | [7] |

HUVEC: Human Umbilical Vein Endothelial Cells PDGFR-β: Platelet-Derived Growth Factor Receptor-beta

In Vivo Antitumor Efficacy

The antitumor activity of this compound has been evaluated in preclinical xenograft models using human tumor cell lines.

| Tumor Model | Host | Treatment | Outcome | Reference |

| L2987 (human lung carcinoma) | Athymic mice | 12.5-180 mg/kg, p.o., once or twice daily for 14 days | Demonstrated antitumor activity | [1] |

| HCT-116 (human colon carcinoma) | Athymic mice | 12.5-180 mg/kg, p.o., once or twice daily for 14 days | Demonstrated antitumor activity | [1] |

| Human Lung Carcinoma | Xenograft | Not specified | Robust in vivo efficacy | [5] |

| Human Colon Carcinoma | Xenograft | Not specified | Robust in vivo efficacy | [5] |

p.o.: per os (oral administration)

Pharmacokinetic Profile

This compound exhibits favorable pharmacokinetic properties in preclinical species, supporting its development as an orally administered agent.

| Species | Parameter | Value | Reference |

| Mice | Oral Bioavailability | 100% | [1] |

| Monkeys | Oral Bioavailability | 52% | [1] |

| Rodents | General Profile | Orally bioavailable | [5] |

Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical procedure for assessing the inhibitory activity of a compound like this compound against VEGFR-2 kinase.

Detailed Steps:

-

Preparation of Reagents : All reagents, including kinase buffer, ATP, substrate (e.g., Poly-Glu,Tyr 4:1), and recombinant human VEGFR-2 kinase domain, are thawed and prepared according to the manufacturer's instructions. A 1x kinase buffer is prepared from a 5x stock.

-

Master Mix Preparation : A master mix containing the kinase buffer, ATP, and substrate is prepared.

-

Plate Setup : The master mix is dispensed into the wells of a 96-well plate. Serial dilutions of this compound are then added to the appropriate wells. Control wells receive a vehicle solution (e.g., DMSO).

-

Reaction Initiation : The enzymatic reaction is initiated by adding the diluted VEGFR-2 kinase to each well. "Blank" wells receive kinase buffer without the enzyme.

-

Incubation : The plate is incubated at 30°C for a defined period (e.g., 45 minutes) to allow the kinase reaction to proceed.

-

Signal Detection : A detection reagent, such as Kinase-Glo™ MAX, is added to each well. This reagent measures the amount of ATP remaining in the well; a lower ATP level indicates higher kinase activity.

-

Data Analysis : The luminescence is measured using a microplate reader. The "Blank" values are subtracted from all other readings, and the percentage of inhibition is calculated relative to the "Positive Control" (enzyme with vehicle). The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration.[8]

Cell Proliferation Assay (General Protocol)

This protocol describes a common method to evaluate the effect of this compound on the proliferation of endothelial cells, such as HUVECs.

Materials:

-

HUVECs

-

Appropriate cell culture medium

-

VEGF

-

This compound

-

A cell viability reagent (e.g., MTT, WST-8, or a luminescent ATP-based assay)

-

96-well cell culture plates

Procedure:

-

Cell Seeding : HUVECs are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment : The culture medium is replaced with a fresh medium containing various concentrations of this compound. Control wells receive the vehicle.

-

Stimulation : Cells are stimulated with a predetermined concentration of VEGF to induce proliferation.

-

Incubation : The plates are incubated for a specified period (e.g., 48-72 hours).

-

Viability Measurement : A cell viability reagent is added to each well according to the manufacturer's protocol. The absorbance or luminescence is then measured using a plate reader.

-

Data Analysis : The results are expressed as a percentage of the viability of the VEGF-stimulated control cells. The IC50 value is calculated from the dose-response curve.

Human Tumor Xenograft Study (General Protocol)

This protocol provides a standard operating procedure for evaluating the in vivo antitumor efficacy of this compound.

Detailed Steps:

-

Animal Model : Immunocompromised mice (e.g., athymic nude or NSG mice) are used as hosts for the human tumor xenografts.

-

Tumor Implantation : A suspension of human tumor cells (e.g., L2987 or HCT-116) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring : Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using a standard formula (e.g., Volume = (length x width²) / 2).

-

Randomization : Once the tumors reach a specified average size, the mice are randomized into treatment and control groups.

-

Drug Administration : this compound is administered orally (p.o.) to the treatment group at the specified dose and schedule. The control group receives the vehicle.

-

Efficacy and Toxicity Assessment : Tumor volumes and body weights are measured throughout the study. A significant reduction in tumor growth in the treated group compared to the control group indicates efficacy. Body weight loss can be an indicator of toxicity.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of VEGFR-2 with demonstrated preclinical antitumor activity. Its favorable oral bioavailability and efficacy in human tumor xenograft models make it a valuable tool for cancer research and a potential candidate for further therapeutic development. This technical guide provides the core data and methodologies to aid researchers in their investigation of this and similar anti-angiogenic agents. The detailed protocols offer a foundation for designing and executing experiments to further elucidate the role of VEGFR-2 inhibition in various cancer models.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. Regulation of VEGFR2 and AKT Signaling by Musashi-2 in Lung Cancer [mdpi.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Patient-Derived Xenograft Core Standard Operating Procedures | BCM [bcm.edu]

- 10. cdn.bcm.edu [cdn.bcm.edu]

- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]

BMS-605541: A Technical Guide for the Study of Tumor Angiogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-605541 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis. This document provides an in-depth technical guide on the utilization of this compound as a tool for studying tumor angiogenesis, compiling essential data and methodologies for researchers in oncology and drug development.

Core Mechanism of Action

This compound exerts its anti-angiogenic effects by competitively inhibiting the ATP-binding site of the VEGFR-2 tyrosine kinase. This inhibition blocks the downstream signaling cascade initiated by VEGF, leading to the suppression of endothelial cell proliferation, migration, and survival, which are critical processes in the formation of new blood vessels that supply tumors.

Signaling Pathway

The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by this compound.

Caption: VEGFR-2 signaling pathway and inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

| Target/Assay | IC50 | Ki | Notes |

| VEGFR-2 Kinase | 23 nM | 49 nM | Selective inhibition of VEGFR-2. |

| HUVEC Proliferation | 25 nM | - | Inhibition of VEGF-induced proliferation. |

| VEGFR-1 Kinase | 400 nM | - | Demonstrates selectivity over VEGFR-1. |

| PDGFR-β Kinase | 200 nM | - | Also shows activity against PDGFR-β. |

| Flk-1 | 40 nM | - | Flk-1 is the murine homolog of human VEGFR-2. |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Tumor Model | Dosing | Outcome |

| L2987 (Human Lung Carcinoma Xenograft) | 12.5 - 180 mg/kg, p.o., qd or bid for 14 days | Significant anti-tumor activity observed. |

| HCT-116 (Human Colon Carcinoma Xenograft) | 12.5 - 180 mg/kg, p.o., qd or bid for 14 days | Robust in vivo efficacy demonstrated. |

Table 3: Pharmacokinetic Parameters of this compound

| Species | Oral Bioavailability (%) |

| Mouse | 100% |

| Monkey | 52% |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

VEGFR-2 Kinase Activity Assay

This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of this compound against VEGFR-2.

Caption: Workflow for a VEGFR-2 kinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO and create a serial dilution series.

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Prepare solutions of recombinant human VEGFR-2 kinase domain, ATP, and a suitable substrate (e.g., poly(Glu,Tyr)4:1).

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer.

-

Add this compound dilutions or DMSO (vehicle control) to the appropriate wells.

-

Add the VEGFR-2 enzyme to all wells except the negative control.

-

Pre-incubate the plate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Detection and Analysis:

-

Terminate the reaction and quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, HTRF®, or ELISA).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

HUVEC Proliferation Assay

This protocol describes how to assess the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Methodology:

-

Cell Culture:

-

Culture HUVECs in endothelial cell growth medium (EGM-2) at 37°C in a humidified 5% CO2 incubator.

-

Use cells at a low passage number (e.g., passages 3-6) for experiments.

-

-

Assay Procedure:

-

Seed HUVECs into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Starve the cells in a basal medium (e.g., EBM-2 with 0.5% FBS) for 4-6 hours.

-

Treat the cells with various concentrations of this compound or vehicle control in the presence of a pro-angiogenic stimulus, typically VEGF (e.g., 20 ng/mL).

-

Incubate the plates for 48-72 hours.

-

-

Proliferation Measurement:

-

Assess cell proliferation using a suitable method, such as the MTT assay, BrdU incorporation, or direct cell counting.

-

For the MTT assay, add MTT solution to each well, incubate, and then solubilize the formazan crystals with DMSO. Measure the absorbance at 570 nm.

-

Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control and determine the IC50 value.

-

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Caption: Workflow for an in vivo tumor xenograft study.

Methodology:

-

Animal Model and Cell Implantation:

-

Use immunocompromised mice (e.g., athymic nude or SCID mice).

-

Harvest tumor cells (e.g., HCT-116 or L2987) from culture and resuspend them in a suitable medium, often mixed with Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.

-

-

Treatment:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Prepare a formulation of this compound for oral administration (e.g., in 0.5% methylcellulose).

-

Administer this compound or the vehicle control to the respective groups daily or twice daily via oral gavage.

-

-

Efficacy Evaluation:

-

Measure tumor dimensions and body weight 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.